molecular formula C17H25N5O2 B6624492 [(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

[(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B6624492
M. Wt: 331.4 g/mol
InChI Key: UHOCLBAVODBRSG-GJZGRUSLSA-N
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Description

[(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound featuring a pyrrolidine ring substituted with a cyclopentyl oxadiazole and a methylpyrazole group

Properties

IUPAC Name

[(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-21-7-13(6-18-21)15-9-22(8-14(15)11-23)10-16-19-17(20-24-16)12-4-2-3-5-12/h6-7,12,14-15,23H,2-5,8-11H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOCLBAVODBRSG-GJZGRUSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)CC3=NC(=NO3)C4CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CC3=NC(=NO3)C4CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves multiple steps:

    Formation of the Pyrrolidine Core: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Oxadiazole Group: The 1,2,4-oxadiazole ring is often formed via a cyclization reaction between a nitrile and a hydroxylamine derivative.

    Attachment of the Cyclopentyl Group: This step involves the alkylation of the oxadiazole ring with a cyclopentyl halide.

    Formation of the Methylpyrazole Group: The pyrazole ring is typically synthesized through a condensation reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Final Assembly: The final compound is assembled by linking the pyrrolidine core with the oxadiazole and pyrazole groups through appropriate coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The methyl group on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride) can be employed.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: It may interact with biological receptors, making it useful in drug discovery.

Medicine

    Pharmacological Studies: Investigated for its potential therapeutic effects in treating various diseases.

    Drug Development: Used as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

    Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which [(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    [(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine]: Similar in structure but with different substituents, leading to different chemical properties and biological activities.

    [(3S,4R)-4-(4-chlorophenyl)-3-hydroxymethyl-1-methylpiperidine]: Another structurally related compound with potential differences in reactivity and application.

Uniqueness

[(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is unique due to its combination of a pyrrolidine core with both an oxadiazole and a pyrazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of [(3S,4R)-1-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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